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Introduction
The PSTAIR antibody is a valuable tool for cell biology research, particularly in the study of the

cell cycle. This monoclonal or polyclonal antibody recognizes the highly conserved PSTAIR
amino acid sequence (EGVPSTAIREISLLKE) found in cyclin-dependent kinases (CDKs), most

notably CDK1 (also known as CDC2) and CDK2.[1][2] These kinases are pivotal regulators of

cell cycle progression, making the PSTAIR antibody an excellent marker for identifying and

characterizing cells in various phases of the cell cycle. This document provides detailed

application notes and protocols for the use of the PSTAIR antibody in flow cytometry, aimed at

researchers, scientists, and drug development professionals.

Principle of Application
Flow cytometry allows for the rapid, multi-parametric analysis of single cells in a heterogeneous

population. When used for intracellular staining, the PSTAIR antibody can quantify the

expression levels of CDK1 and CDK2. Since the expression of these kinases fluctuates

throughout the cell cycle, with a notable increase during the G2/M phase, the PSTAIR antibody,

in conjunction with a DNA stain, can be used to accurately dissect cell cycle distribution.

Signaling Pathway and Experimental Workflow
To visualize the role of the PSTAIR target proteins (CDK1/CDK2) in the cell cycle and the

general workflow for a flow cytometry experiment, the following diagrams are provided.
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digraph "Cell_Cycle_Regulation" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node
[shape="rectangle", style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge
[arrowhead="vee", color="#5F6368"];

subgraph "cluster_G1" { label="G1 Phase"; style="rounded"; bgcolor="#F1F3F4"; G1

[label="G1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G1_S_checkpoint [label="G1/S

Checkpoint", shape="diamond", fillcolor="#FBBC05"]; }

subgraph "cluster_S" { label="S Phase\n(DNA Replication)"; style="rounded";

bgcolor="#F1F3F4"; S [label="S", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_G2" { label="G2 Phase"; style="rounded"; bgcolor="#F1F3F4"; G2

[label="G2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G2_M_checkpoint [label="G2/M

Checkpoint", shape="diamond", fillcolor="#FBBC05"]; }

subgraph "cluster_M" { label="M Phase\n(Mitosis)"; style="rounded"; bgcolor="#F1F3F4"; M

[label="M", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

CDK4_6_CyclinD [label="CDK4/6-Cyclin D", fillcolor="#FFFFFF"]; CDK2_CyclinE

[label="CDK2-Cyclin E\n(PSTAIR target)", fillcolor="#FFFFFF"]; CDK2_CyclinA [label="CDK2-

Cyclin A\n(PSTAIR target)", fillcolor="#FFFFFF"]; CDK1_CyclinA [label="CDK1-Cyclin

A\n(PSTAIR target)", fillcolor="#FFFFFF"]; CDK1_CyclinB [label="CDK1-Cyclin B\n(PSTAIR
target)", fillcolor="#FFFFFF"];

G1 -> CDK4_6_CyclinD [style=invis]; CDK4_6_CyclinD -> G1_S_checkpoint;

G1_S_checkpoint -> CDK2_CyclinE; CDK2_CyclinE -> S; S -> CDK2_CyclinA; CDK2_CyclinA

-> G2; G2 -> CDK1_CyclinA; CDK1_CyclinA -> G2_M_checkpoint; G2_M_checkpoint ->

CDK1_CyclinB; CDK1_CyclinB -> M; M -> G1; }

Figure 1: Simplified diagram of the cell cycle, highlighting the involvement of PSTAIR-

recognized CDKs.

digraph "Flow_Cytometry_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node
[shape="rectangle", style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4",
fontcolor="#202124"]; edge [arrowhead="vee", color="#5F6368"];

start [label="Start:\nSingle-cell suspension", shape=ellipse, fillcolor="#4285F4",

fontcolor="#FFFFFF"]; fixation [label="1. Fixation\n(e.g., 70% Ethanol)"]; permeabilization
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[label="2. Permeabilization\n(Included in ethanol fixation)"]; pstair_staining [label="3. PSTAIR
Antibody Incubation\n(Primary Antibody)"]; secondary_staining [label="4. Secondary Antibody

Incubation\n(Fluorochrome-conjugated)"]; dna_staining [label="5. DNA Staining\n(e.g.,

Propidium Iodide)"]; acquisition [label="6. Data Acquisition\n(Flow Cytometer)"]; analysis

[label="7. Data Analysis\n(Cell Cycle Modeling)"]; end [label="End:\nCell Cycle Profile",

shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> fixation; fixation -> permeabilization; permeabilization -> pstair_staining;

pstair_staining -> secondary_staining; secondary_staining -> dna_staining; dna_staining ->

acquisition; acquisition -> analysis; analysis -> end; }

Figure 2: General experimental workflow for cell cycle analysis using PSTAIR antibody and

flow cytometry.

Quantitative Data Summary
The optimal concentrations and conditions for flow cytometry experiments using the PSTAIR
antibody should be empirically determined. The following tables provide a starting point for

optimization and typical values observed in such experiments.

Table 1: Recommended Reagent Concentrations and Incubation Times
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Parameter
Recommended
Range/Value

Notes

Cell Number 0.5 - 1 x 10^6 cells per sample
Ensure a single-cell

suspension to avoid clumps.

Fixation 70% ice-cold ethanol

Added dropwise while

vortexing to prevent cell

aggregation.

PSTAIR Primary Antibody

Dilution
1:100 - 1:500

This is a starting range;

optimal dilution must be

titrated.[3]

Secondary Antibody Dilution 1:500 - 1:2000
Dependent on the specific

antibody and fluorochrome.

Primary Antibody Incubation
1 hour at room temperature or

overnight at 4°C

Longer incubation at 4°C may

improve signal-to-noise ratio.

Secondary Antibody Incubation

30-60 minutes at room

temperature, protected from

light

DNA Stain (Propidium Iodide) 20-50 µg/mL

RNase A (50-100 µg/mL)

should be included to prevent

staining of double-stranded

RNA.[4]

Table 2: Typical Data Acquisition and Analysis Parameters
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Parameter Typical Setting/Value Notes

Flow Cytometer Lasers

488 nm (Blue) for PI,

appropriate laser for

secondary Ab fluorochrome

Emission Filters

~617 nm for PI (e.g., PE-Texas

Red channel), appropriate filter

for secondary Ab

Data Acquisition Mode Linear for DNA content (PI)
Logarithmic scale may be used

for PSTAIR fluorescence.

Number of Events Collected
10,000 - 50,000 events per

sample

Gating Strategy

1. Gate on single cells using

FSC-A vs FSC-H. 2. Gate on

the cell population of interest

using FSC vs SSC. 3. Analyze

DNA content (PI) vs PSTAIR

fluorescence.

Cell Cycle Analysis Software
e.g., ModFit LT™, FlowJo™,

FCS Express™

Used to deconvolute DNA

histograms into G0/G1, S, and

G2/M phases.[5]

Experimental Protocols
Protocol 1: Cell Preparation and Fixation
This protocol is suitable for suspension cell lines such as Jurkat or K562.[6] For adherent cells

like HeLa or A549, detach cells using a gentle method such as trypsin-EDTA, followed by

quenching with complete media, before proceeding.[7][8]

Cell Harvest: Collect 0.5 - 1 x 10^6 cells per sample by centrifugation at 300-400 x g for 5

minutes at 4°C.

Washing: Wash the cell pellet once with 1-2 mL of ice-cold Phosphate Buffered Saline (PBS).

Centrifuge as in step 1 and discard the supernatant.
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Fixation: Resuspend the cell pellet in 100 µL of ice-cold PBS. While gently vortexing, add

900 µL of ice-cold 70% ethanol dropwise.

Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes. For long-term

storage, cells can be kept in 70% ethanol at -20°C for several weeks.

Protocol 2: Intracellular Staining for PSTAIR and DNA
Content

Rehydration: Pellet the fixed cells by centrifugation at 400-500 x g for 5 minutes. Discard the

ethanol and wash the cells twice with 1-2 mL of PBS containing 1% Bovine Serum Albumin

(BSA) (Staining Buffer).

Blocking (Optional): To reduce non-specific antibody binding, incubate the cells in Staining

Buffer containing an Fc block reagent for 10-15 minutes at room temperature.

Primary Antibody Staining: Resuspend the cell pellet in 100 µL of Staining Buffer containing

the appropriately diluted PSTAIR primary antibody.

Incubation: Incubate for 1 hour at room temperature or overnight at 4°C.

Washing: Wash the cells twice with 1-2 mL of Staining Buffer.

Secondary Antibody Staining: Resuspend the cell pellet in 100 µL of Staining Buffer

containing the fluorochrome-conjugated secondary antibody at its optimal dilution.

Incubation: Incubate for 30-60 minutes at room temperature in the dark.

Washing: Wash the cells twice with 1-2 mL of Staining Buffer.

DNA Staining: Resuspend the cell pellet in 500 µL of PBS containing Propidium Iodide (e.g.,

50 µg/mL) and RNase A (e.g., 100 µg/mL).

Incubation: Incubate for 30 minutes at room temperature in the dark.

Data Acquisition: Analyze the samples on a flow cytometer. It is recommended to acquire

data soon after staining, although fixed and stained cells can often be stored at 4°C in the
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dark for up to 24 hours.

Data Analysis and Interpretation
The primary output of this experiment will be a bivariate plot of PSTAIR fluorescence intensity

versus DNA content (Propidium Iodide fluorescence).

G0/G1 Phase: Cells in the G0/G1 phase will have a 2N DNA content and typically show the

lowest level of PSTAIR staining.

S Phase: As cells progress through the S phase, their DNA content will increase from 2N to

4N, and a corresponding increase in PSTAIR fluorescence is expected.

G2/M Phase: Cells in the G2/M phase will have a 4N DNA content and should exhibit the

highest intensity of PSTAIR staining, reflecting the peak expression of CDK1.

By gating on the different cell cycle phases based on DNA content, the mean fluorescence

intensity (MFI) of PSTAIR staining can be quantified for each phase, providing insights into the

regulation of CDK expression and cell cycle progression.

Troubleshooting
High Background Staining: This can be due to insufficient washing, non-specific antibody

binding, or the presence of dead cells. Ensure thorough washing, consider including a

blocking step, and use a viability dye if analyzing live cells prior to fixation.

Weak Signal: The primary or secondary antibody concentration may be too low, or the

incubation times may be too short. Titrate the antibodies to determine the optimal

concentration. The target protein may also have low expression in the chosen cell type.

Poor Resolution of Cell Cycle Peaks: This can result from improper fixation (cell clumping), a

high flow rate during acquisition, or issues with the DNA stain. Ensure a single-cell

suspension, use a low flow rate, and check the concentration and incubation time for the

DNA stain.[5]

By following these detailed protocols and considering the provided quantitative data and

troubleshooting tips, researchers can effectively utilize the PSTAIR antibody for in-depth cell
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cycle analysis using flow cytometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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